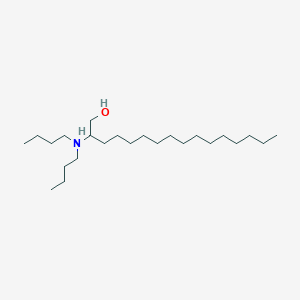
2-(Dibutylamino)hexadecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibutylamino)hexadecan-1-ol is a chemical compound with the molecular formula C22H47NO. It is a long-chain fatty alcohol with a dibutylamino group attached to the second carbon atom. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibutylamino)hexadecan-1-ol typically involves the reaction of hexadecan-1-ol with dibutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
Hexadecan-1-ol+Dibutylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dibutylamino)hexadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of hexadecanone or hexadecanoic acid.
Reduction: Formation of dibutylaminohexadecane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Dibutylamino)hexadecan-1-ol has several applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cosmetics, detergents, and other products.
Wirkmechanismus
The mechanism of action of 2-(Dibutylamino)hexadecan-1-ol involves its interaction with lipid membranes. The compound can insert itself into lipid bilayers, altering their properties and affecting membrane fluidity and permeability. This interaction is mediated by the hydrophobic alkyl chain and the hydrophilic dibutylamino group, which allows the compound to interact with both hydrophobic and hydrophilic regions of the membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexadecan-1-ol: A long-chain fatty alcohol without the dibutylamino group.
Octadecan-1-ol: Similar to hexadecan-1-ol but with an additional two carbon atoms in the alkyl chain.
Cetyltrimethylammonium bromide (CTAB): A surfactant with a quaternary ammonium group instead of a dibutylamino group.
Uniqueness
2-(Dibutylamino)hexadecan-1-ol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s surfactant properties and allows for specific interactions with lipid membranes, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
918817-86-4 |
|---|---|
Molekularformel |
C24H51NO |
Molekulargewicht |
369.7 g/mol |
IUPAC-Name |
2-(dibutylamino)hexadecan-1-ol |
InChI |
InChI=1S/C24H51NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-24(23-26)25(21-8-5-2)22-9-6-3/h24,26H,4-23H2,1-3H3 |
InChI-Schlüssel |
BMIRNPGGOJAGRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CO)N(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


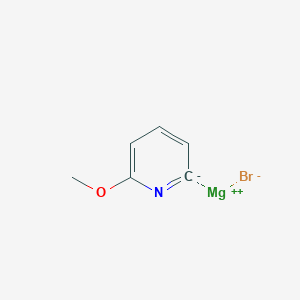
![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)

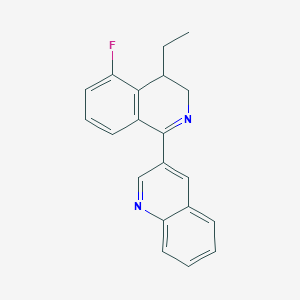
![5-Methyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624774.png)
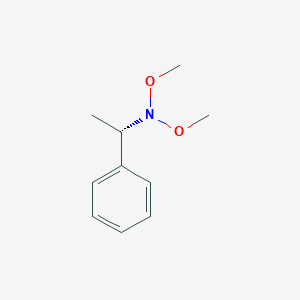
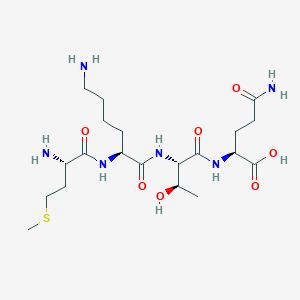
![2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol](/img/structure/B12624792.png)
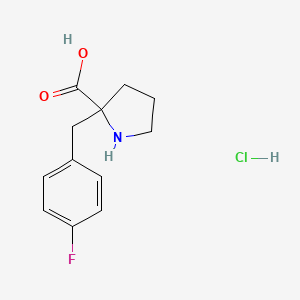
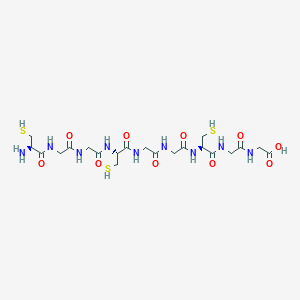
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12624820.png)
